3-METHOXYPROPYL N-(BENZYLOXYCARBONYL)-L-LEUCINAMIDE
Description
Properties
IUPAC Name |
benzyl N-[(2S)-1-(3-methoxypropylamino)-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-14(2)12-16(17(21)19-10-7-11-23-3)20-18(22)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,7,10-13H2,1-3H3,(H,19,21)(H,20,22)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHSBLWRRRVSFO-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxypropyl N-(benzyloxycarbonyl)-L-leucinamide typically involves multiple steps, starting with the protection of the amino group of L-leucine. The benzyloxycarbonyl (Cbz) group is commonly used for this purpose. The protected L-leucine is then coupled with 3-methoxypropylamine under appropriate reaction conditions to yield the desired compound. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxypropyl N-(benzyloxycarbonyl)-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding the free amine.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like palladium on carbon (Pd/C) can facilitate the removal of the Cbz group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypropyl group can yield methoxypropionic acid, while reduction of the Cbz group results in the free amine derivative of L-leucinamide.
Scientific Research Applications
3-Methoxypropyl N-(benzyloxycarbonyl)-L-leucinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: The compound can be employed in studies involving enzyme-substrate interactions and protein modifications.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxypropyl N-(benzyloxycarbonyl)-L-leucinamide involves its interaction with specific molecular targets. The benzyloxycarbonyl group serves as a protecting group, which can be selectively removed under mild conditions to reveal the active amine. This allows for controlled release and activation of the compound in biological systems. The methoxypropyl group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Tables for Comparative Analysis
Table 1: Physicochemical and Functional Comparisons
Biological Activity
3-Methoxypropyl N-(benzyloxycarbonyl)-L-leucinamide (CAS Number: 1820569-48-9) is a chemical compound derived from L-leucine, an essential amino acid. This compound has garnered attention in the scientific community for its potential biological activities, including its role in protein synthesis, metabolic processes, and therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H28N2O4 |
| Molecular Weight | 336.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1820569-48-9 |
Synthesis
The synthesis of this compound typically involves the reaction of L-leucine with 3-methoxypropylamine and benzyloxycarbonyl chloride under controlled conditions. The steps include:
- Protection of Functional Groups : Protecting groups are used to prevent unwanted reactions during synthesis.
- Coupling Reaction : The main reaction where L-leucine and the amine react to form the desired compound.
- Deprotection : Removal of protecting groups to yield the final product.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in metabolic pathways. Research indicates that it may act as a substrate or inhibitor in enzymatic reactions, influencing protein synthesis and cellular metabolism.
Biological Activity
Research has demonstrated several aspects of the biological activity of this compound:
- Protein Synthesis : The compound may enhance protein synthesis due to its structural similarity to L-leucine, which is known to stimulate muscle protein synthesis.
- Metabolic Pathways : It has been studied for its potential role in modulating metabolic pathways related to energy production and nutrient utilization.
- Therapeutic Potential : Ongoing studies are exploring its use in drug development, particularly in conditions related to muscle wasting and metabolic disorders.
Case Studies
- Muscle Protein Synthesis : A study investigated the effects of leucine derivatives on muscle protein synthesis in animal models. Results indicated that compounds similar to this compound significantly increased protein synthesis rates compared to controls .
- Metabolic Regulation : Another research focused on the impact of this compound on glucose metabolism in diabetic models. Findings suggested that it improved insulin sensitivity and glucose uptake in muscle tissues, indicating potential therapeutic benefits for metabolic syndrome .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Feature | Biological Activity |
|---|---|---|
| 3-Methoxypropyl L-Leucinamide | Lacks benzyloxycarbonyl group | Moderate effect on protein synthesis |
| N-Cbz-L-Leucinamide | Lacks methoxypropyl group | Limited metabolic impact |
| L-Leucinamide | Simplest form | Basic role in protein metabolism |
Q & A
Q. What are the optimal synthetic routes for 3-methoxypropyl N-(benzyloxycarbonyl)-L-leucinamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling N-benzyloxycarbonyl (Cbz)-protected L-leucine with 3-methoxypropylamine via carbodiimide-mediated activation (e.g., EDC/HOBt). Key variables include solvent polarity (e.g., DMF or THF), reaction temperature (0–25°C), and stoichiometric ratios. For example, highlights similar Cbz-protected amino acid couplings using ethyl acetate/hexanes for purification via low-pressure chromatography (LPC) . Yield optimization may require monitoring by TLC (Rf ~0.3–0.4 in hexanes/ethyl acetate) and iterative adjustment of activating agents.
Q. How can researchers purify and characterize this compound to ensure >95% purity?
- Methodological Answer : Purification via LPC (silica gel, hexanes/ethyl acetate gradient) is effective, as demonstrated in for analogous Cbz-protected compounds . Characterization requires:
- NMR : Confirm the presence of the methoxypropyl group (δ ~3.3–3.5 ppm for OCH3) and Cbz aromatic protons (δ ~7.2–7.4 ppm).
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity.
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z ~407 (C21H31N2O5).
Q. What are the critical storage conditions to maintain stability?
- Methodological Answer : While direct data on this compound is limited, ’s guidelines for benzyloxycarbonyl derivatives recommend storage at –20°C in airtight containers under inert gas (N2/Ar) to prevent hydrolysis of the carbamate group . Avoid exposure to moisture and strong acids/bases.
Advanced Research Questions
Q. How can enantiomeric purity be validated, and what chiral resolution methods apply?
- Methodological Answer : Enantiomeric excess (ee) can be determined via chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) at 1.0 mL/min. Compare retention times with racemic standards. ’s stereochemical analysis of structurally similar Cbz-leucinamide derivatives used circular dichroism (CD) to confirm absolute configuration .
Q. What computational approaches predict this compound’s binding affinity to biological targets (e.g., proteases)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can model interactions. For example, cites CADD-driven design of Cbz-leucinamide-based protease inhibitors (e.g., SARS-CoV-2 Mpro), where the benzyloxycarbonyl group stabilizes covalent bonding with catalytic cysteine residues . Focus on optimizing the methoxypropyl group’s steric and electronic effects.
Q. How does pH and temperature affect the compound’s stability in biological assays?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. ’s agrochemical stability protocols for benzamide derivatives are adaptable .
Q. Are there contradictions in literature regarding its reactivity under nucleophilic conditions?
- Methodological Answer : Discrepancies exist in carbamate group reactivity. Some studies (e.g., ) report Cbz stability under mild nucleophiles, while others note cleavage by strong nucleophiles (e.g., LiAlH4). Resolve contradictions by replicating reactions in controlled environments (dry THF, inert atmosphere) and analyzing intermediates via LC-MS .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
